molecular formula C15H28N2O4 B2727462 (R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate CAS No. 1821804-11-8

(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Cat. No.: B2727462
CAS No.: 1821804-11-8
M. Wt: 300.399
InChI Key: IMKNVNIIMKCRIO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate is a chemical compound belonging to the class of piperazine derivatives. It is characterized by its unique stereochemistry and functional groups, making it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and methanol, and the reaction may require catalysts or specific temperature conditions to proceed efficiently .

Industrial Production Methods

Industrial production of ®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored in sealed containers at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate stands out due to its unique stereochemistry and functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

ditert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKNVNIIMKCRIO-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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